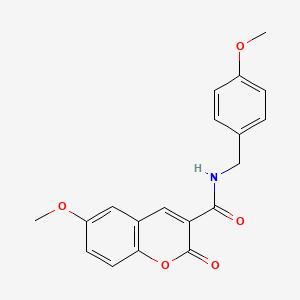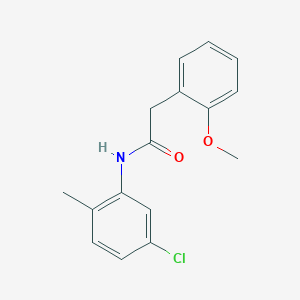
N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from specific hydrazides and aldehydes. For example, a related compound was synthesized from a starting material with a methoxybenzaldehyde, highlighting the importance of selecting appropriate starting materials and conditions to achieve the desired hydrazone compounds (Amr et al., 2016).
Molecular Structure Analysis
Molecular structure analyses, often determined by X-ray crystallography, provide detailed insights into the arrangement of atoms within a compound. For instance, compounds with similar structures have been shown to crystallize in specific systems, demonstrating the diverse geometrical configurations that can influence the compound's physical and chemical properties (Cheng & Liu, 2007).
Chemical Reactions and Properties
Hydrazones, including compounds similar to the one , participate in various chemical reactions, reflecting their reactivity towards different reagents. Their chemical properties are influenced by the substituents on the benzylidene component, affecting their reactivity and the type of reactions they undergo (Wei-hua et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The physical characteristics are determined through various analytical techniques, including crystallography and spectroscopy (Novaković et al., 2012).
Chemical Properties Analysis
The chemical properties of "N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide" and related compounds, such as their reactivity, stability, and interactions with other molecules, are a focal point of research. Investigations into their reactivity with various reagents, stability under different conditions, and potential for forming complexes with metals or other organic molecules provide valuable information for their application in synthesis and potential medicinal uses (Sheng et al., 2015).
Aplicaciones Científicas De Investigación
Supramolecular Architectures and Nonlinear Optical Properties
A study by Khalid et al. (2021) on novel pyridine-based hydrazone derivatives, which are structurally related to the compound of interest, showcases the application in materials science. These derivatives were synthesized using ultrasonication, a method that could potentially apply to N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as well. The research highlights their supramolecular architectures due to hydrogen bonding and their nonlinear optical (NLO) properties. These findings suggest applications in materials architecture and optical devices, owing to their remarkable NLO properties (Khalid et al., 2021).
Antimicrobial Activity
Another realm of application is in the field of antimicrobial research. Amr et al. (2016) synthesized and evaluated the antimicrobial activities of a structurally similar compound, showcasing its potential against both gram-positive and gram-negative bacteria. This indicates that N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Amr et al., 2016).
Molecular Docking and In Vitro Screening
Furthermore, the compound and its derivatives find application in the discovery of new therapeutic agents through molecular docking and in vitro screening. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, employing a strategy that could be relevant for the compound . These derivatives were subjected to molecular docking screenings and showed antimicrobial and antioxidant activity. This suggests a potential research pathway for investigating N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in drug discovery processes (Flefel et al., 2018).
Synthesis and Characterization of Copper Complexes
In the realm of inorganic chemistry, Wang and Lian (2015) characterized novel copper complexes based on N-acylsalicylhydrazone and different secondary ligands. This approach could be applicable to the compound of interest, highlighting its utility in synthesizing metal complexes that could have catalytic, pharmaceutical, or material applications (Wang & Lian, 2015).
Antioxidant Activity
Lastly, Tzankova et al. (2020) synthesized new N-pyrrolylhydrazide hydrazones and assessed their antioxidant activity. Given the structural similarity, N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could also be explored for its potential as an antioxidant, adding value to its scientific research applications (Tzankova et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-21-12-6-5-11(13(9-12)22-2)10-16-17-14(19)15(20)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBADBWJWVDVJL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)


![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)
![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)
![2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)
![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5521682.png)
![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)